molecular formula C27H23BrN2O3 B451712 BUTYL 4-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE

BUTYL 4-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE

Cat. No.: B451712
M. Wt: 503.4g/mol
InChI Key: DISRPYUESUUXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BUTYL 4-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE is a complex organic compound with the molecular formula C₂₇H₂₃BrN₂O₃. This compound is known for its unique structure, which includes a quinoline ring system substituted with a bromine atom and a phenyl group, linked to a benzoate ester. The compound’s molecular weight is approximately 503.39 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The bromination of the quinoline ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

The next step involves the formation of the amide bond between the quinoline derivative and 4-aminobenzoic acid. This can be achieved through a coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Finally, the esterification of the carboxylic acid group with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid yields the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

Scientific Research Applications

BUTYL 4-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of BUTYL 4-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with DNA and enzymes, leading to the inhibition of DNA replication and enzyme activity. The bromine atom and phenyl group contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-{[(6-chloro-2-phenyl-4-quinolinyl)carbonyl]amino}benzoate
  • Butyl 4-{[(6-fluoro-2-phenyl-4-quinolinyl)carbonyl]amino}benzoate
  • Butyl 4-{[(6-iodo-2-phenyl-4-quinolinyl)carbonyl]amino}benzoate

Uniqueness

BUTYL 4-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE is unique due to the presence of the bromine atom, which enhances its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs. The bromine atom also influences the compound’s electronic properties, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C27H23BrN2O3

Molecular Weight

503.4g/mol

IUPAC Name

butyl 4-[(6-bromo-2-phenylquinoline-4-carbonyl)amino]benzoate

InChI

InChI=1S/C27H23BrN2O3/c1-2-3-15-33-27(32)19-9-12-21(13-10-19)29-26(31)23-17-25(18-7-5-4-6-8-18)30-24-14-11-20(28)16-22(23)24/h4-14,16-17H,2-3,15H2,1H3,(H,29,31)

InChI Key

DISRPYUESUUXEC-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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